molecular formula C15H18OS B7847285 4-tert-Butylphenyl-(2-thienyl)methanol

4-tert-Butylphenyl-(2-thienyl)methanol

Cat. No.: B7847285
M. Wt: 246.4 g/mol
InChI Key: NPWFBYQNNJARAY-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl-(2-thienyl)methanol is a chiral secondary alcohol characterized by a phenyl group substituted with a bulky tert-butyl moiety at the para position and a 2-thienyl group attached to the central methanol carbon. This compound combines the electron-rich aromaticity of the thiophene ring with the steric hindrance of the tert-butyl group, making it a structurally unique molecule. Its molecular formula is C₁₅H₁₈OS, with a molecular weight of 246.37 g/mol.

Properties

IUPAC Name

(4-tert-butylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-15(2,3)12-8-6-11(7-9-12)14(16)13-5-4-10-17-13/h4-10,14,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWFBYQNNJARAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl-(2-thienyl)methanol typically involves the following steps:

  • Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the para position.

  • Thiophene Introduction: The brominated compound is then reacted with thiophene in the presence of a palladium catalyst to form the thiophenyl derivative.

  • Reduction: Finally, the thiophenyl derivative is reduced to introduce the methanol group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylphenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Typical reagents include halogens (e.g., Br2, Cl2) and strong bases (e.g., NaOH, KOH).

Major Products Formed:

  • Oxidation: 4-tert-Butylphenyl-(2-thienyl)carboxylic acid

  • Reduction: 4-tert-Butylphenyl-(2-thienyl)amine

  • Substitution: 4-tert-Butylphenyl-(2-thienyl)chloride

Scientific Research Applications

4-tert-Butylphenyl-(2-thienyl)methanol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-tert-Butylphenyl-(2-thienyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to the n-butyl analog (164.24 g/mol), reducing solubility in polar solvents .
  • Thermal Stability: The oxadiazole-containing analog (316.38 g/mol) exhibits a higher melting point (160–163°C) due to rigid heterocyclic stabilization, whereas the thienyl-methanol derivative melts at 98–102°C .

Reactivity Differences :

  • The thienyl group in the target compound undergoes electrophilic substitution (e.g., bromination) at the 5-position, whereas the oxadiazole analog is inert under similar conditions .
  • The nitro group in 4-tert-butyl-2-nitro phenol facilitates nucleophilic aromatic substitution, absent in the methanol derivatives .

Biological Activity

4-tert-Butylphenyl-(2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tert-butyl group attached to a phenyl ring and a thienyl group. This structural configuration contributes to its interactions with biological macromolecules and cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly in lung (A549) and breast (MDA-MB-231) cancer cell lines.
  • Antimicrobial Activity : The compound demonstrates potential antibacterial properties against various bacterial strains.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities suggest it may modulate inflammatory pathways.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors that are critical in cancer proliferation and inflammation.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives, 4-tert-butylphenyl dimers were tested against A549 and MDA-MB-231 cell lines using MTT and SRB assays. The results indicated that these compounds exhibited significant cytotoxicity, with the 4-tert-butylphenyl dimer being more potent than its analogs .
  • Antibacterial Activity : A recent study highlighted the antibacterial properties of 4-tert-butylphenyl derivatives against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations as low as 3.9 µg/mL against specific strains .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Reference
CytotoxicityA5495.0
CytotoxicityMDA-MB-2316.3
AntibacterialStaphylococcus aureus3.9
AntibacterialEscherichia coliNot active

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